5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline

Description

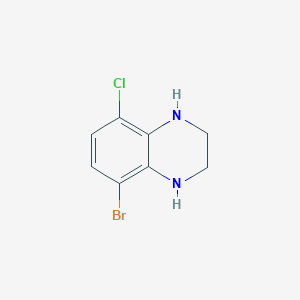

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline is a halogenated derivative of the tetrahydroquinoxaline scaffold, a bicyclic structure containing two nitrogen atoms at positions 1 and 2. The compound features bromine and chlorine substituents at positions 5 and 8, respectively, which influence its electronic and steric properties.

Properties

Molecular Formula |

C8H8BrClN2 |

|---|---|

Molecular Weight |

247.52 g/mol |

IUPAC Name |

5-bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline |

InChI |

InChI=1S/C8H8BrClN2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2,11-12H,3-4H2 |

InChI Key |

CFPGOAGWQQSBHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C=CC(=C2N1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1,2-diaminobenzene and 8-chloro-1,2-dicarbonyl compounds.

Cyclization Reaction: The starting materials undergo a cyclization reaction under controlled conditions, often involving a catalyst and specific solvents to facilitate the formation of the quinoxaline ring.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.

Automation and Monitoring: Advanced automation and monitoring systems are employed to maintain precise control over reaction parameters, such as temperature, pressure, and reaction time.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution: Substitution of bromine or chlorine with other groups, such as alkyl or aryl groups.

Oxidation: Formation of quinoxaline derivatives with higher oxidation states.

Reduction: Formation of reduced quinoxaline derivatives.

Scientific Research Applications

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Interact with Receptors: Modulate the activity of receptors, leading to changes in cellular signaling and function.

Affect Gene Expression: Influence the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

Halogen substituents significantly alter molecular polarity, melting points, and reactivity. For example:

- 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoxaline (3ga1): Bromine at position 6 and a methyl group at position 2 result in a melting point of 88–90°C .

- 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoxaline (3fa2): Chlorine at position 7 and a methyl group at position 2 yield a lower melting point (77–78°C), suggesting that bromine’s larger atomic radius and stronger van der Waals interactions may elevate melting points compared to chlorine .

- 5-Bromo-8-chloro derivative (hypothetical) : The combination of bromine (position 5) and chlorine (position 8) may lead to intermediate melting behavior, influenced by halogen electronegativity and steric interactions.

Functional Group Modifications

Derivatization with acetyl or formyl groups (e.g., compounds in ) reduces melting points and increases lipophilicity. For instance:

- (S)-1,4-Diacetyl-1,2,3,4-tetrahydro-2-isopropylquinoxaline ((S)-5): Acetylation results in a colorless crystalline solid with a melting point of 133–134°C, higher than non-acetylated analogs due to hydrogen bonding .

NMR Spectral Trends

1H and 13C NMR shifts are sensitive to substituent electronic effects:

- In 6-bromo-2-methyl-tetrahydroquinoxaline (3ga1), the bromine at position 6 deshields nearby protons, producing distinct multiplets in the aromatic region (δ 6.5–7.5 ppm) .

- In 7-chloro-2-methyl-tetrahydroquinoxaline (3fa2), chlorine’s electronegativity shifts adjacent proton resonances upfield compared to bromine analogs .

- For the target compound, the 5-bromo and 8-chloro substituents would likely cause unique splitting patterns, with bromine exerting a stronger deshielding effect than chlorine.

Data Table: Key Properties of Selected Tetrahydroquinoxalines

THQ: Tetrahydroquinoxaline; Rf values from TLC data in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.